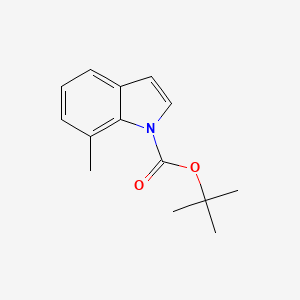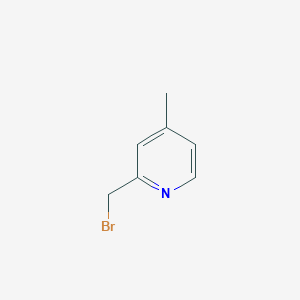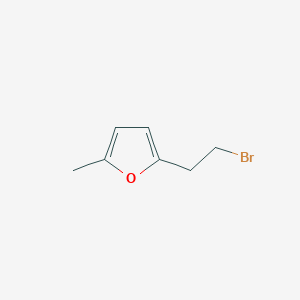![molecular formula C7H8ClNO2 B1291369 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol CAS No. 104472-98-2](/img/structure/B1291369.png)
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related pyridine derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the decarbonylation of α-diketones with pyridine structures is explored, indicating a propensity for fragmentation and the formation of complex ions in mass spectrometry . Co-crystals involving pyridine derivatives demonstrate the ability of these compounds to form hydrogen bonds and stable crystal structures . The molecular structure of a palladium complex with a pyridine derivative shows a tetragonal space group and a square-planar coordination, which could be relevant when considering the coordination chemistry of similar compounds . Lastly, the synthesis and structural determination of a pyridine-containing ethanediol derivative reveal the potential for such compounds to form monoclinic crystals and undergo transformations under certain conditions .
Synthesis Analysis
The synthesis of pyridine derivatives can involve reactions without catalysts or solvents, as demonstrated by the isolation of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C . This suggests that similar conditions might be applicable for synthesizing "this compound". The transformation of the isolated compound into a diketone and subsequently into a di-hemiketal indicates a reactivity that could be relevant for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) provides insights into the coordination environment that pyridine derivatives can adopt. The square-planar coordination and the tetragonal space group, along with the non-planar arrangement of the amide group, suggest that "this compound" could also exhibit complex geometries in coordination compounds .
Chemical Reactions Analysis
The decarbonylation of α-diketones with pyridine structures, resulting in the loss of CO and the formation of various ionized fragments, indicates that pyridine derivatives can undergo significant fragmentation under mass spectrometric conditions . This could imply that "this compound" may also be prone to fragmentation and could form a variety of products when subjected to similar conditions.
Physical and Chemical Properties Analysis
The crystal structures of co-crystals involving pyridine derivatives show that these compounds can form stable hydrogen-bonded structures, which could be indicative of the solid-state properties of "this compound" . The instability of the di-hemiketal form of a pyridine-containing ethanediol derivative suggests that similar compounds might also exhibit instability and revert to their original forms under certain conditions . This could be an important consideration when studying the physical properties of "this compound".
Aplicaciones Científicas De Investigación
Chemical Properties and Complex Formation
The chemical and properties of pyridine derivatives, including compounds similar to 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol, have been extensively studied. One review highlights the variability in the chemistry and properties of pyridine compounds, focusing on their preparation, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This broad examination suggests potential research directions for unexplored analogues of such compounds, which could include this compound (Boča, Jameson, & Linert, 2011).
Oxidation Processes
The kinetics and mechanisms of oxidation reactions involving organic compounds by various oxidizing agents have been critically assessed. Such research is pivotal for understanding how compounds like this compound might react under different conditions, potentially forming new compounds with varied applications (Sharma, 2013).
Environmental and Pharmacological Implications
Studies on the environmental and pharmacological implications of chlorinated compounds, like DDT and its metabolites, provide insights into the potential effects and applications of chlorinated pyridine derivatives. Such compounds can act as endocrine disruptors, suggesting that similar chlorinated structures might have significant biological activities that could be harnessed for specific applications (Burgos-Aceves et al., 2021).
Photocatalyzed Oxygenation
The photocatalyzed oxygenation of organic compounds presents a sustainable method for oxidizing organic compounds. This approach, utilizing molecular oxygen and a photocatalyst, offers a high atom-economy and eco-compatibility, potentially applicable to this compound for generating pharmacologically active oxygenated derivatives (Forchetta et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6-chloropyridin-2-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOXXXGCKSNMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620345 |
Source


|
| Record name | 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104472-98-2 |
Source


|
| Record name | 2-[(6-Chloro-2-pyridinyl)oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104472-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)





![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)



